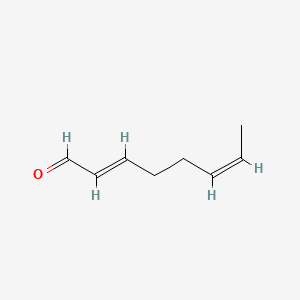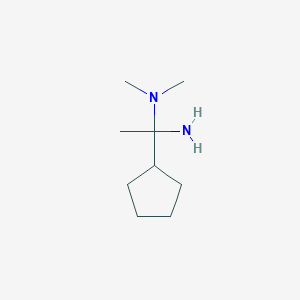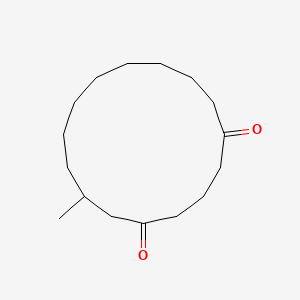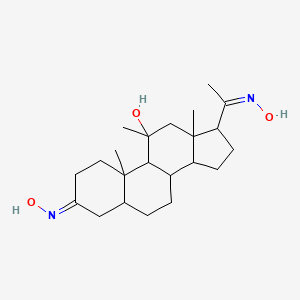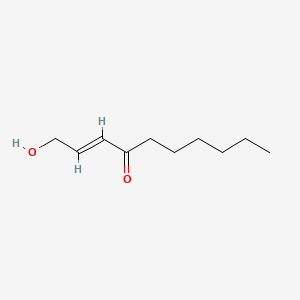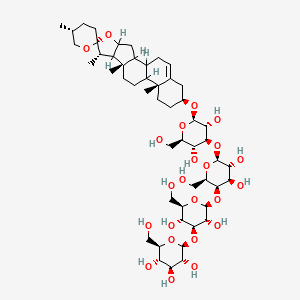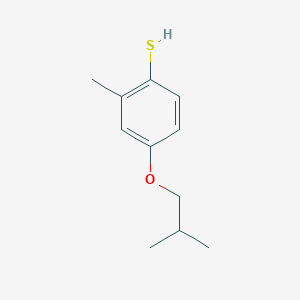
4-iso-Butoxy-2-methylthiophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-iso-Butoxy-2-methylthiophenol is an organic compound with the molecular formula C11H16OS and a molecular weight of 196.3091 . It belongs to the class of thiophenols, which are known for their significant roles in biological systems and as intermediates in the synthesis of various organic substances . Thiophenols, including this compound, are utilized in the production of dyes, pharmaceuticals, and pesticides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 4-iso-Butoxy-2-methylthiophenol, often involves condensation reactions. Common methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . For instance, the Paal–Knorr reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production methods for similar compounds involve reacting m-cresol and thiocyanate under the action of a catalyst to obtain an intermediate product, which is then further reacted with halogenated isopropane under alkaline conditions . This method avoids the use of toxic reagents and generates minimal acidic wastewater, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
4-iso-Butoxy-2-methylthiophenol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often involve halogenating agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce halogenated thiophenols .
Wissenschaftliche Forschungsanwendungen
4-iso-Butoxy-2-methylthiophenol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-iso-Butoxy-2-methylthiophenol involves its interaction with biological molecules. Thiophenols can act as electrophiles, reacting with nucleophilic sites in proteins and other biomolecules . This interaction can lead to the disruption of normal cellular functions, contributing to their toxic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other thiophenols such as 4-methylthiophenol and 4-isopropoxy-2-methylthiophenol .
Uniqueness
4-iso-Butoxy-2-methylthiophenol is unique due to its specific butoxy and methyl substitutions, which can influence its reactivity and biological activity compared to other thiophenols .
Eigenschaften
Molekularformel |
C11H16OS |
|---|---|
Molekulargewicht |
196.31 g/mol |
IUPAC-Name |
2-methyl-4-(2-methylpropoxy)benzenethiol |
InChI |
InChI=1S/C11H16OS/c1-8(2)7-12-10-4-5-11(13)9(3)6-10/h4-6,8,13H,7H2,1-3H3 |
InChI-Schlüssel |
KYTQMFPMXPQLGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)OCC(C)C)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


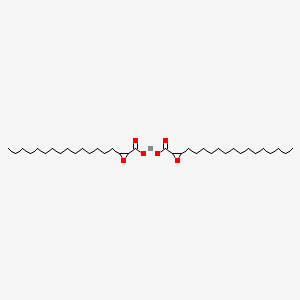



![[3-hydroxy-3-(hydroxymethyl)-5-methyl-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl] trifluoromethanesulfonate](/img/structure/B12643814.png)
